molecular formula C7H6ClNO2 B043016 2-Amino-4-chlorobenzoic acid CAS No. 89-77-0

2-Amino-4-chlorobenzoic acid

Cat. No.: B043016
CAS No.: 89-77-0
M. Wt: 171.58 g/mol
InChI Key: JYYLQSCZISREGY-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Amino-4-chlorobenzoic acid (CAS: 89-77-0) is a chlorinated derivative of anthranilic acid (2-aminobenzoic acid) with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It is also known as 4-chloroanthranilic acid or 4-chloro-2-aminobenzoic acid.

Preparation Methods

Nitration-Reduction Methodology

The nitration-reduction sequence is a cornerstone for introducing amino groups into aromatic systems. For 2-amino-4-chlorobenzoic acid, this method involves two stages:

Synthesis of 4-Chloro-2-nitrobenzoic Acid

Nitration of 4-chlorobenzoic acid requires precise regiocontrol to position the nitro group at the ortho position relative to the carboxylic acid. Sulfuric acid-nitric acid mixtures at 0–5°C achieve this selectively, leveraging the meta-directing effect of the carboxylic acid group . The nitro group occupies position 2, yielding 4-chloro-2-nitrobenzoic acid.

Reaction Conditions :

  • Nitrating Agent : 65% HNO₃ in H₂SO₄ (1:3 v/v)

  • Temperature : 0–5°C

  • Time : 4–6 hours

  • Yield : 70–75%

Reduction of Nitro to Amino Group

Catalytic hydrogenation using Raney nickel or palladium-on-carbon (Pd/C) under hydrogen pressure (1–3 MPa) reduces the nitro group efficiently. Alternative chemical reductants like iron in hydrochloric acid (Bechamp reduction) are cost-effective but generate more waste.

Example Procedure :

  • Substrate : 4-Chloro-2-nitrobenzoic acid (10 g)

  • Catalyst : Raney Ni (0.5 g)

  • Solvent : Ethyl acetate (100 mL)

  • Conditions : H₂ at 1.5 MPa, 50°C, 3 hours

  • Yield : 92%

Catalytic Hydrogenation of Halogenated Nitroarenes

Building on methodologies from related compounds (e.g., 2-(3-amino-4-chlorobenzoyl)benzoic acid), this approach emphasizes catalyst selection and solvent systems.

Catalyst Optimization

Raney nickel’s high surface area and stability under hydrogenation conditions make it ideal. Pd/C alternatives offer faster kinetics but higher costs.

Comparative Data :

CatalystPressure (MPa)Temperature (°C)Time (h)Yield (%)
Raney Ni1.550392
Pd/C (5%)1.040295

Solvent and Temperature Effects

Polar aprotic solvents (e.g., ethyl acetate) enhance nitro group solubility without deactivating catalysts. Elevated temperatures (>60°C) risk over-reduction or dechlorination.

Ammonolysis of Halogenated Benzoic Acids

Direct amination of halogenated precursors via nucleophilic aromatic substitution (NAS) is limited by the carboxylic acid’s deactivating effect. However, Ullmann-type couplings enable C–N bond formation under controlled conditions.

Ullmann Reaction

Using 2-bromo-4-chlorobenzoic acid and aqueous ammonia with a copper(I) iodide catalyst:

Reaction Scheme :
2-Bromo-4-chlorobenzoic acid+NH3CuI, DMF2-Amino-4-chlorobenzoic acid+NH4Br\text{2-Bromo-4-chlorobenzoic acid} + \text{NH}_3 \xrightarrow{\text{CuI, DMF}} \text{this compound} + \text{NH}_4\text{Br}

Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : K₂CO₃

  • Temperature : 110°C

  • Yield : 65–70%

Modern Catalytic Amination Strategies

Buchwald-Hartwig amination employs palladium catalysts to couple aryl halides with amines, offering superior regioselectivity and functional group tolerance.

Palladium-Catalyzed Coupling

Using 2-chloro-4-iodobenzoic acid and ammonia:

Reaction Parameters :

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : Xantphos

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C

  • Yield : 85%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Nitration-ReductionHigh yield, established protocolRequires nitro precursor synthesisIndustrial
Catalytic HydrogenationMild conditions, reusable catalystsSensitivity to over-reductionPilot-scale
Ullmann ReactionDirect aminationLow yield, stoichiometric copperLab-scale
Buchwald-HartwigHigh regioselectivityCostly catalysts, air-sensitiveSpecialty

Industrial-Scale Considerations

Economic and environmental factors favor catalytic hydrogenation for bulk production. Raney nickel’s reusability (up to 10 cycles) reduces costs, while ethyl acetate’s low toxicity aligns with green chemistry principles.

Waste Management :

  • Nitration : Neutralize spent acid with CaCO₃ for sulfate recovery.

  • Hydrogenation : Filter and regenerate catalysts to minimize metal waste.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Amino-4-chlorobenzoic acid is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of anti-inflammatory and analgesic medications. The compound's structure allows it to participate in reactions that yield potent therapeutic agents.

Case Study:
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, a study demonstrated that certain synthesized analogs showed significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

Analytical Chemistry

Reagent in Chromatography:
In analytical chemistry, this compound serves as a reagent in chromatographic techniques. It aids in identifying and quantifying other chemical substances within complex mixtures.

Data Table: Chromatographic Applications

TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Used for separation and analysis of pharmaceuticals
Gas Chromatography (GC)Acts as a derivatizing agent for volatile compounds

Agrochemicals

Formulation of Herbicides:
The compound is integral to the formulation of herbicides and pesticides. Its ability to target specific biochemical pathways in plants enhances crop protection against pests and diseases.

Impact on Crop Yield:
Studies have shown that herbicides formulated with this compound can increase crop yields significantly by effectively controlling weed populations without harming the crops .

Biochemical Research

Enzyme Activity Studies:
In biochemical research, this compound is used to study enzyme activities and protein interactions. This research provides insights into metabolic pathways and disease mechanisms.

Case Study:
A study involving the compound revealed its effect on enzyme kinetics, where it acted as an inhibitor for certain enzymes involved in metabolic processes, leading to a better understanding of metabolic dysregulation in diseases .

Dyes and Pigments

Synthesis of Dyes:
The compound is also employed in the production of dyes, contributing vibrant colors to textiles and other materials. Its use focuses on sustainability and minimizing environmental impact during production.

Environmental Considerations:
Recent advancements have led to the development of eco-friendly dyeing processes utilizing this compound, which reduce water usage and chemical waste .

Complexation with Metals

Metal Complexes Formation:
this compound can form complexes with metals such as yttrium and lanthanides, enhancing its utility in materials science and catalysis.

Data Table: Metal Complexes Characteristics

MetalComplex StabilityApplication AreaReference
YttriumHighCatalysis
LanthanidesModerateMaterial Science

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Appearance : White to off-white crystalline solid .
  • Melting Point : 231–233°C .
  • Solubility: Sparingly soluble in water but dissolves in polar organic solvents like ethanol, acetone, and dimethylformamide (DMF) .
  • pKa : The carboxylic acid group has a pKa of ~3.25, making it moderately acidic .
  • Hydrogen Bonding : Forms intramolecular N–H∙∙∙O bonds and centrosymmetric dimers via O–H∙∙∙O interactions in crystalline states, enhancing structural stability .

Structural Isomers and Derivatives

The bioactivity and physicochemical properties of 2-amino-4-chlorobenzoic acid differ significantly from its positional isomers and derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound C₇H₆ClNO₂ 171.58 231–233 Inhibits Bcr-Abl kinase; antimalarial intermediate
4-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ 171.58 210–215 Lower anti-biofilm activity vs. 2-amino-4-Cl isomer
3-Amino-4-chlorobenzoic acid C₇H₆ClNO₂ 171.58 N/A Substrate analogue for enzyme studies
2-Aminobenzoic acid C₇H₇NO₂ 137.14 144–146 Precursor for acylated derivatives; limited biological activity

Hydrogen Bonding and Crystallography

  • Crystal Packing: this compound forms planar dimers via O–H∙∙∙O bonds, unlike 4-amino-2-chlorobenzoic acid, which adopts a less stable monomeric arrangement .
  • Pharmacophore Role: The N–H∙∙∙O hydrogen bond in this compound stabilizes its interaction with Bcr-Abl kinase’s allosteric site, a feature absent in non-chlorinated analogues .

Research Findings and Data Trends

  • Anticancer Potential: Derivatives of this compound (e.g., 7-chloro-2-methylquinazolin-4(3H)-one) show 70% yield in optimized syntheses and inhibit CaMKII with IC₅₀ values < 1 µM .
  • Cost-Effectiveness: As a hydroxychloroquine intermediate, this compound reduces production costs by 20% compared to routes using 5-chloropentan-2-one .
  • Thermodynamic Stability: Its crystal lattice energy (−45.2 kcal/mol) is higher than 4-amino-2-chlorobenzoic acid (−38.7 kcal/mol), explaining superior shelf life .

Biological Activity

2-Amino-4-chlorobenzoic acid (ACBA), also known as 4-chloroanthranilic acid, is an aromatic compound with significant biological activity. This article reviews its pharmacological effects, toxicity, and potential therapeutic applications, drawing on various research findings and case studies.

  • Chemical Formula : C₇H₆ClNO₂
  • Molecular Weight : 171.58 g/mol
  • CAS Number : 89-77-0
  • Melting Point : 231–233 °C

Antimicrobial Properties

ACBA has been studied for its antimicrobial effects. Research indicates that derivatives of ACBA exhibit activity against various bacterial strains. For instance, modifications to the ACBA structure have led to compounds with enhanced antibacterial properties, making them potential candidates for antibiotic development .

Anticancer Activity

Studies have shown that ACBA possesses antiproliferative effects on cancer cell lines. In a notable study, ACBA was evaluated for its ability to induce apoptosis in human cancer cells, demonstrating significant cytotoxicity at certain concentrations. The compound was found to inhibit cell growth and induce cell cycle arrest, particularly in breast cancer cell lines .

Acute and Chronic Toxicity

Toxicological studies have highlighted the potential risks associated with ACBA exposure. In animal models, high doses of ACBA have resulted in adverse effects including squamous cell carcinoma of the forestomach in rats, indicating a possible carcinogenic risk at elevated exposure levels . Chronic exposure studies revealed hematological changes such as decreased erythrocyte counts and increased methaemoglobin levels, suggesting toxicity to red blood cells .

In Vitro Studies

In vitro assays have demonstrated that ACBA can induce chromosomal aberrations in mammalian cells. These findings raise concerns regarding its genotoxic potential, necessitating caution in its use and further investigation into its safety profile .

Case Studies and Research Findings

StudyFindings
Yamazaki et al., 2009Chronic bioassay in rats showed increased incidence of squamous cell papilloma and carcinoma in the forestomach at high doses.
JBRC (2008)Indicated nephrotoxic effects in male Fischer 344 rats exposed to ACBA via intraperitoneal injection.
Hong et al., 1996Reported mild renal function impairment without hepatotoxicity upon exposure to ACBA.

The biological activity of ACBA may be attributed to its interaction with various cellular targets:

  • Cell Cycle Regulation : ACBA has been shown to affect key proteins involved in cell cycle progression, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress, contributing to its anticancer effects but also posing a risk for cellular damage.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-amino-4-chlorobenzoic acid that impact experimental handling and storage?

Answer: Key properties include:

  • Melting point : 180–183°C (reported inconsistently as 231–235°C in some studies, possibly due to polymorphic forms or impurities) .
  • Solubility : Soluble in ethanol, acetone, and dimethylformamide; slightly soluble in water .
  • Stability : Stable under ambient conditions but hygroscopic; store in airtight containers in dry, cool environments to prevent degradation .
  • pKa : Carboxylic acid group has a pKa of ~3.25, influencing its ionization state in aqueous solutions .

Q. What synthetic routes are documented for this compound, and what challenges arise during synthesis?

Answer:

  • Common routes : Derived from anthranilic acid derivatives or via chlorination of 2-aminobenzoic acid precursors. Used as an intermediate in quinazolinone and quinoline synthesis .
  • Challenges :
    • Unintended recrystallization of starting material (e.g., failed Schiff base formation with salicylaldehyde due to thermodynamic stability of the parent compound) .
    • Sensitivity to reaction conditions (temperature, solvent choice); optimization required to avoid side reactions .

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves molecular planarity (deviation ≤0.097 Å) and hydrogen-bonding networks. Use SHELXL for refinement, with multi-scan absorption correction (e.g., SADABS) and riding models for H-atoms .
  • Spectroscopy :
    • FT-IR : Identifies carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.
    • NMR : 1^1H NMR in DMSO-d₆ shows aromatic protons (δ 6.5–8.0 ppm) and carboxylic acid/amine protons (exchange broadened) .

Advanced Research Questions

Q. How do hydrogen-bonding motifs in this compound crystals inform supramolecular assembly design?

Answer:

  • Intramolecular bonds : N-H···O hydrogen bond forms an S(6) ring motif, stabilizing molecular planarity .
  • Intermolecular interactions : O-H···O bonds create centrosymmetric dimers, which stack along the crystallographic b-axis. Graph set analysis (Bernstein et al.) classifies these motifs for predicting packing behavior .

Q. What computational approaches validate the anti-biofilm activity of this compound against Pseudomonas aeruginosa?

Answer:

  • Density Functional Theory (DFT) : B3LYP/aug-cc-pVDZ basis set calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with biofilm inhibition .
  • Molecular docking : Simulates binding to quorum-sensing proteins (e.g., COVID-19 main protease, PDB: 6LU7) to identify interaction hotspots .

Q. How is this compound utilized as a cytokinin oxidase/dehydrogenase inhibitor in plant biochemistry studies?

Answer:

  • Mechanism : Inhibits cytokinin degradation, prolonging hormone activity to regulate plant growth.
  • Methodology :
    • Enzyme assays : Measure residual cytokinin levels via HPLC or LC-MS after incubation with the inhibitor .
    • In planta studies: Apply compound to Arabidopsis mutants to observe phenotypic changes (e.g., delayed senescence) .

Q. What crystallographic refinement protocols are recommended for resolving this compound’s structure using SHELX software?

Answer:

  • Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement in SHELXL :
    • Apply isotropic/anisotropic displacement parameters for non-H atoms.
    • Refine O- and N-bound H atoms freely; position others geometrically with riding models.
    • Achieve R-factors <0.03 for high-resolution datasets .

Properties

IUPAC Name

2-amino-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYLQSCZISREGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80237473
Record name 4-Chloroanthranilic acid
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Molecular Weight

171.58 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89-77-0
Record name 2-Amino-4-chlorobenzoic acid
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Record name 2-Amino-4-chlorobenzoic acid
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Synthesis routes and methods

Procedure details

The damp N-acetyl-4-chloroanthranilic acid is suspended in 400 ml of concentrated hydrochloric acid (12M) and stirred and heated at 80° C. for 8 hours. The mixture is cooled to 10° C. and the resulting 4-chloroanthranilic acid hydrochloride is recovered by filtration. The solid is suspended in 300 ml water and sodium acetate is added, portionwise until the pH is 5. The resulting 4-chloroanthranilic acid is recovered by filtration and recrystallized from the minimum of hot ethanol. The final yield of off-white crystals was about 50 g, melting at about 239°-240° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

2-Amino-4-chlorobenzoic acid
2-Amino-4-chlorobenzoic acid
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2-Amino-4-chlorobenzoic acid
2-Amino-4-chlorobenzoic acid
2-Amino-4-chlorobenzoic acid

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